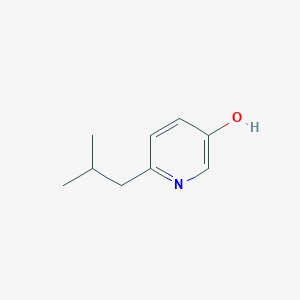

6-Isobutylpyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

6-(2-methylpropyl)pyridin-3-ol |

InChI |

InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(11)6-10-8/h3-4,6-7,11H,5H2,1-2H3 |

InChI Key |

BJOIMHMUBFYQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Isobutylpyridin 3 Ol and Its Analogs

De Novo Synthetic Routes to 6-Isobutylpyridin-3-ol

De novo synthesis, the construction of the target molecule from acyclic precursors, offers a flexible approach to introduce desired substituents at specific positions of the pyridine (B92270) ring.

Strategic Considerations for Constructing the Pyridine Core

The formation of the pyridine ring is the cornerstone of any de novo synthesis. Several classical and modern methods can be adapted for the synthesis of a 6-substituted-pyridin-3-ol core.

One prominent strategy is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynylketone to furnish a substituted pyridine. wikipedia.orgorganic-chemistry.orgsynarchive.com For the synthesis of a this compound precursor, an enamine bearing a hydroxyl or a protected hydroxyl group could be reacted with an ethynylketone containing an isobutyl moiety. A key advantage of this method is the direct formation of the aromatic pyridine ring, avoiding a separate oxidation step. organic-chemistry.org Modifications to the classical Bohlmann-Rahtz synthesis have been developed to proceed under milder conditions, for example, by using acid catalysis which can lower the temperature required for the final cyclodehydration step. organic-chemistry.orgjk-sci.com

Cycloaddition reactions , particularly [4+2] cycloadditions (Diels-Alder reactions), provide another powerful tool for constructing the pyridine skeleton. acsgcipr.orgyoutube.comrsc.org In this approach, a 1-azadiene can react with a suitable dienophile to form a dihydropyridine (B1217469) intermediate, which can then be aromatized. For the synthesis of this compound, the isobutyl group could be incorporated into either the azadiene or the dienophile. Inverse-electron-demand Diels-Alder reactions are often favored for pyridine synthesis. acsgcipr.org

More contemporary approaches, such as transition-metal-catalyzed cycloadditions , offer efficient routes to highly substituted pyridines. These methods often exhibit high regioselectivity and functional group tolerance.

| Synthetic Strategy | Key Reactants | Advantages | Potential Challenges |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Direct formation of the pyridine ring, avoids oxidation. organic-chemistry.org | High temperatures may be required for cyclodehydration in the classical method. organic-chemistry.org |

| Diels-Alder Cycloaddition | 1-Azadiene, Dienophile | High atom economy, stereochemical control possible. acsgcipr.org | Aromatization of the dihydropyridine intermediate is required. acsgcipr.org |

| Transition-Metal Catalysis | Various acyclic precursors | High efficiency, regioselectivity, and functional group tolerance. | Catalyst cost and sensitivity. |

Introduction of the Isobutyl Moiety: Directed Alkylation Approaches

A crucial step in the synthesis of this compound is the introduction of the isobutyl group at the C6 position. This can be achieved through various directed alkylation strategies on a pre-formed pyridin-3-ol ring, often starting from a halogenated precursor such as 6-bromo- or 6-chloropyridin-3-ol.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the formation of carbon-carbon bonds on heterocyclic scaffolds.

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgorganic-chemistry.orgnih.gov In a potential synthesis of this compound, a pre-formed 6-halopyridin-3-ol (with the hydroxyl group protected) would be reacted with isobutylmagnesium bromide in the presence of a palladium catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. A plausible route would involve the preparation of isobutylzinc chloride and its subsequent palladium-catalyzed coupling with a protected 6-halopyridin-3-ol.

Directed C-H Functionalization: An alternative to cross-coupling reactions is the direct functionalization of a C-H bond. Directed ortho-metalation (DoM) allows for the regioselective deprotonation of an aromatic ring ortho to a directing metalation group (DMG), followed by quenching with an electrophile. uwindsor.cawikipedia.orgharvard.eduunblog.frbaranlab.org For a pyridin-3-ol, the hydroxyl group (or a derivative) can act as a DMG, directing lithiation to the C2 and C4 positions. While this would not directly lead to C6 substitution, strategic blocking of other positions could potentially direct metalation to the desired site, followed by reaction with an isobutyl electrophile.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) |

| Kumada-Corriu | Isobutylmagnesium bromide | 6-Halo-3-(protected)oxypyridine | Pd(0) or Ni(II) with phosphine (B1218219) ligands |

| Negishi | Isobutylzinc chloride | 6-Halo-3-(protected)oxypyridine | Pd(0) with phosphine ligands |

Grignard reagents can also be employed in addition reactions to carbonyl groups. If the pyridine ring is in a pyridin-3-one tautomeric form or if a carbonyl group is present at the C6 position (e.g., in 3-hydroxypyridine-6-carboxaldehyde), an isobutyl Grignard reagent could be used to introduce the isobutyl moiety. This would be followed by subsequent dehydration and/or reduction steps to yield the final product. The reaction of Grignard reagents with esters can also be utilized, leading to the formation of tertiary alcohols after double addition. chegg.com

Hydroxyl Group Functionalization and Protection Strategies

The hydroxyl group of pyridin-3-ol is reactive and often requires protection during synthetic transformations, particularly when using strongly basic or nucleophilic reagents like Grignard reagents or organolithiums.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Other protecting groups like benzyl (B1604629) ethers or methyl ethers can also be employed, each with its specific conditions for introduction and removal. The choice of protecting group is critical and depends on the planned synthetic route and the stability of the intermediates.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| Methyl (Me) | Methyl iodide, Base | Strong acid (e.g., HBr) or BBr₃ |

Post-Synthetic Modification and Derivatization of this compound

Once this compound has been synthesized, the hydroxyl group provides a handle for further functionalization, allowing for the creation of a library of analogs with diverse properties.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, will yield the corresponding ester. youtube.comyoutube.com This is a common method for producing prodrugs or modifying the pharmacokinetic properties of a molecule.

Carbamate (B1207046) Formation: Reaction with an isocyanate will produce a carbamate derivative.

These derivatization reactions are crucial for exploring the structure-activity relationships of this compound and its analogs in various applications. The choice of derivatization strategy will depend on the desired properties of the final compound. semanticscholar.orgnih.govrsc.orgresearchgate.netdntb.gov.ua

Selective C-H Functionalization of the Isobutyl Group

The isobutyl group of this compound presents multiple sites for C-H functionalization. Advanced synthetic methods allow for the selective activation of these bonds, particularly the weaker tertiary C-H bond, to introduce new functional groups.

Radical-Mediated C-H Activation

Radical-mediated reactions provide a powerful tool for functionalizing unactivated C(sp³)–H bonds, such as those found in the isobutyl side chain. These methods typically involve the generation of a carbon-centered radical intermediate through hydrogen-atom transfer (HAT), which can then be trapped by various reagents. nih.gov

The tertiary C-H bond on the isobutyl group is the most likely site for HAT due to its lower bond dissociation energy compared to the primary and secondary C-H bonds. A common approach involves using a radical initiator to generate a reactive species that abstracts the hydrogen atom. The resulting tertiary alkyl radical can then participate in a variety of bond-forming reactions.

Key Research Findings:

Radical Relay Mechanisms: Emerging methods in radical chemistry utilize a "radical relay" concept. In this process, a HAT reagent generates a diffusible alkyl radical that is subsequently functionalized by a separate catalyst or reagent. This approach expands the scope of intermolecular C(sp³)–H functionalization and cross-coupling reactions. nih.gov

Photoredox Catalysis: Organic photoredox catalysis can facilitate distal C-H functionalization through radical-radical coupling. An alkoxyarene, analogous to the activated pyridine ring, can form a cyclohexadienyl radical that couples with other persistent radicals, suggesting a potential pathway for functionalizing the isobutyl group in the context of the electron-rich pyridinol ring. rsc.org

Table 1: Radical-Mediated C-H Functionalization Strategies

| Reaction Type | Initiator/Catalyst | Reagents | Target Bond | Functionalization |

|---|---|---|---|---|

| Hydrogen-Atom Transfer | N-chloroamides, N-bromosuccinimide | Trapping agents (e.g., olefins, sulfur sources) | Tertiary C(sp³)–H | C–C, C–S, C–Br |

| Photoredox Catalysis | Acridinium-based photocatalyst | N-Chlorosuccinimide (NCS) | Benzylic C(sp³)–H | C–Cl |

Organometallic-Catalyzed C-H Functionalization

Organometallic catalysis offers a complementary approach to selectively functionalize C-H bonds. Transition-metal catalysts can activate C-H bonds through various mechanisms, including oxidative addition and concerted metalation-deprotonation. While C(sp²)–H functionalization of the pyridine ring is more common, methods for activating C(sp³)–H bonds on alkyl side chains are emerging. researchgate.netrsc.org

For an alkyl-substituted pyridine, the nitrogen atom can act as a directing group, guiding the metal catalyst to a nearby C-H bond. While this typically favors ortho-functionalization of the ring, specific ligand and catalyst designs can promote activation of the alkyl side chain.

Key Research Findings:

Rare-Earth Metal Catalysis: Cationic half-sandwich rare-earth alkyl species have been studied for the ortho-alkylation of pyridines. Computational studies on α-picoline suggest that sp³ C-H activation of the methyl group can occur, providing a precedent for side-chain functionalization on alkylpyridines. acs.org Imidazolin-2-iminato-ligated rare-earth complexes have also shown high activity for the benzylic C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net

Directing Group Strategies: The development of new directing groups or catalytic systems that can overcome the inherent preference for ring functionalization is an active area of research. These strategies aim to position the catalyst in proximity to the desired C-H bond on the alkyl chain. youtube.com

Table 2: Organometallic-Catalyzed C-H Functionalization of Alkylpyridines

| Catalyst System | Substrate | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Cationic half-sandwich Scandium species | α-Picoline | Olefins | sp³ C-H alkylation product | acs.org |

| Imidazolin-2-iminato-ligated rare-earth complexes | 2,6-Dialkylpyridines | Alkenes | Benzylic C-H alkylation product | researchgate.net |

Transformations of the Pyridinol Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional handle that can be readily converted into other functionalities, such as ethers and esters, or participate in redox reactions.

Etherification and Esterification Reactions

The phenolic nature of the 3-hydroxyl group allows it to undergo standard etherification and esterification reactions.

Etherification: O-alkylation can be achieved under basic conditions via a Williamson ether synthesis-type mechanism. The hydroxyl group is first deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Esterification: The hydroxyl group can be acylated to form esters. This can be accomplished by reaction with an acyl chloride or anhydride in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic catalysis. masterorganicchemistry.com For instance, the esterification of 3-hydroxy-2-pyridinecarboxylic acid with methanol (B129727) is effectively catalyzed by sulfuric acid under reflux conditions. chemicalbook.com Neighboring group assistance from the deprotonated phenolic OH-group has also been shown to facilitate regioselective transesterification in highly substituted pyridine esters under mild conditions. nih.gov

Oxidation and Reduction Pathways

The 3-hydroxypyridine (B118123) core can undergo both oxidation and reduction, affecting either the hydroxyl group or the pyridine ring.

Oxidation: The pyridine ring of 3-hydroxypyridine can be hydroxylated by microbial degradation. For example, Ensifer adhaerens HP1 utilizes a four-component dehydrogenase to catalyze the hydroxylation of 3-hydroxypyridine at the C-6 position, yielding 2,5-dihydroxypyridine (B106003) as the initial step in its catabolic pathway. nih.gov Industrially, 3-hydroxypyridine can be prepared by oxidizing substituted pyridines with reagents like hydrogen peroxide under acidic conditions. guidechem.com The compound can also act as an endogenous photosensitizer, mediating oxidative stress in skin cells upon UVA/UVB excitation. medchemexpress.com

Reduction: The pyridine ring of 3-hydroxypyridine is susceptible to reduction. Catalytic hydrogenation over a nickel catalyst at high pressure and elevated temperatures can reduce the aromatic ring to yield 3-hydroxypiperidine. google.com This transformation is significant as it converts the planar aromatic system into a saturated, three-dimensional piperidine (B6355638) ring, which is a common scaffold in pharmaceuticals.

Table 3: Reduction of 3-Hydroxypyridine

| Reactant | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypyridine | Raney Nickel | Water, Ethanol, etc. | 80-250 °C, 200-4000 psi H₂ | 3-Hydroxypiperidine | google.com |

Regioselective Functionalization of the Pyridine Ring

The electronic properties of the pyridine ring in this compound are influenced by the electron-donating hydroxyl and isobutyl groups and the electron-withdrawing nitrogen atom. This interplay governs the regioselectivity of functionalization reactions. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions (C-2 and C-4), while the pyridine nitrogen generally directs nucleophilic and radical attack to the C-2, C-4, and C-6 positions.

Key Research Findings:

C-2 Functionalization: Titanium(III)-mediated radical arylation of 3-hydroxypyridines proceeds with high regioselectivity for the C-2 position. Using aryldiazonium chlorides as the aryl radical source, a range of 2-aryl-3-hydroxypyridines can be obtained in good yields. acs.org The regioselectivity of alkyllithium addition can also be controlled, with dimeric clusters favoring C-2 alkylation. acs.org

C-4 Functionalization: A mechanochemical approach using activated magnesium(0) metal allows for the direct C-4 alkylation of pyridines with alkyl halides, showing excellent regioselectivity. This method proceeds via a proposed radical-radical coupling pathway. organic-chemistry.org Furthermore, the aggregation state of alkyllithium reagents can dictate the site of attack, with tetrameric clusters preferentially alkylating the C-4 position. acs.org

C-3/C-4 Difunctionalization: Pyridyne intermediates offer a unique route for adjacent difunctionalization. Generation of a 3,4-pyridyne from a 3-chloropyridine (B48278) derivative allows for the regioselective addition of an organomagnesium reagent at the C-4 position, followed by trapping of the resulting 3-pyridylmagnesium species with an electrophile to yield 3,4-disubstituted pyridines. rsc.org

C-5 Functionalization (meta- to Nitrogen): Selective meta-C-H functionalization of pyridines, which is electronically disfavored, can be achieved through a dearomatization-rearomatization strategy. This process allows for the introduction of a wide range of functional groups, including halogens and trifluoromethyl groups, at the C-3 or C-5 positions. nih.gov

Table 4: Regioselective Functionalization of the Pyridine Ring in 3-Hydroxypyridine Analogs

| Position | Reaction Type | Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C-2 | Radical Arylation | TiCl₃, Aryldiazonium chlorides | Selective C-2 arylation | acs.org |

| C-4 | Radical Alkylation | Mg(0) (ball-milled), Alkyl halides | Selective C-4 alkylation | organic-chemistry.org |

| C-3, C-4 | Via Pyridyne | n-BuLi, RMgX, Electrophile | Adjacent difunctionalization | rsc.org |

| C-5 | Radical/Ionic Functionalization | Dearomatization-Rearomatization | meta-Trifluoromethylation, Halogenation | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the pyridin-3-ol scaffold serves as a crucial step for subsequent diversification through cross-coupling reactions. The electron-rich nature of the pyridin-3-ol ring generally directs electrophilic halogenation to the positions ortho and para to the hydroxyl group.

Recent advancements in C-H functionalization have provided novel methods for the regioselective halogenation of pyridines. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for the transformation of electron-deficient pyridines into a series of polarized alkenes that can undergo electrophilic substitution, such as halogenation, with high regioselectivity. nsf.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net While direct halogenation of this compound would likely occur at the 2- or 4-positions due to the directing effect of the hydroxyl group, the Zincke-based methodology offers a potential route to otherwise inaccessible isomers. nsf.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Once halogenated, the resulting halopyridinol can be engaged in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. wikipedia.org Common cross-coupling reactions applicable in this context include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. For instance, a bromo-substituted this compound could be coupled with a range of boronic acids (Suzuki-Miyaura), alkenes (Heck), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to generate a diverse library of analogs. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions, such as homocoupling. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Hypothetical Halogenated this compound Intermediate

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted pyridinol |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl-substituted pyridinol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-substituted pyridinol |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOt-Bu | Amino-substituted pyridinol |

Nitration and Amination Procedures

Nitration of the this compound ring introduces a versatile nitro group that can be subsequently reduced to an amino group, providing a key handle for further functionalization. The directing effects of the existing substituents on the pyridine ring play a significant role in the regioselectivity of the nitration reaction. For 3-pyridinols, nitration typically occurs at the positions ortho and para to the hydroxyl group. However, the outcome can be influenced by the reaction conditions. The nitration of certain 3-pyridinols has been shown to yield unexpected orientation patterns. acs.org The use of nitrating agents such as nitric acid in the presence of a strong acid like sulfuric acid is a common method. masterorganicchemistry.com

The resulting nitropyridinol can then be converted to the corresponding aminopyridinol. A common method for this transformation is reduction of the nitro group, which can be achieved using various reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Alternatively, direct amination of nitropyridines can be accomplished through nucleophilic aromatic substitution. For example, 3-nitropyridines can undergo vicarious nucleophilic substitution with reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) to introduce an amino group at the 6-position. rsc.org This method provides a direct route to 2-amino-5-nitropyridine (B18323) derivatives. rsc.org

Table 2: Nitration and Subsequent Amination of a this compound Scaffold

| Reaction Step | Reagents and Conditions (Example) | Product |

| Nitration | HNO₃ / H₂SO₄ | 6-Isobutyl-nitro-pyridin-3-ol isomer |

| Reduction of Nitro Group | H₂, Pd/C, EtOH | 6-Isobutyl-amino-pyridin-3-ol isomer |

| Vicarious Nucleophilic Amination (on a nitrated intermediate) | Hydroxylamine, KOH, DMSO | Amino-nitro-6-isobutylpyridin-3-ol derivative |

Stereochemical Control in this compound Synthesis

The introduction of chirality into the this compound framework is of significant interest for the development of new chemical entities with specific biological activities. Stereochemical control can be achieved through enantioselective and diastereoselective synthetic strategies.

Enantioselective Approaches to Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For analogs of this compound, chirality can be introduced either in the isobutyl side chain or on the pyridine ring itself, if it is, for example, hydrogenated to a piperidine.

General methods for the synthesis of chiral pyridine derivatives often rely on asymmetric catalysis. nih.govresearchgate.netnih.gov For instance, the enantioselective conjugate addition of nucleophiles to activated pyridine derivatives is a powerful strategy. nih.gov While direct asymmetric synthesis of this compound is not widely reported, one could envision a strategy where a chiral isobutyl group is introduced early in the synthesis. Alternatively, enantioselective reactions could be performed on a precursor to the pyridine ring, with the chirality being carried through the subsequent cyclization reaction. The development of chiral pyridine-based ligands for transition metal catalysis has also been an active area of research, highlighting the importance of chiral pyridine scaffolds. rsc.org

Diastereoselective Transformations and Control

Diastereoselective reactions are employed when a molecule with multiple stereocenters is synthesized, aiming to control the relative stereochemistry of these centers. For analogs of this compound, this becomes relevant when, for example, the pyridine ring is reduced to a piperidine, creating new stereocenters.

The stereochemical outcome of such reductions can be controlled by the choice of reducing agent and the directing influence of existing substituents. For instance, in the synthesis of substituted piperidines, the relative stereochemistry can be controlled by kinetic protonation of a nitronate or by equilibration of a nitro group under thermodynamic control. nih.gov The stereocontrol at different positions can be achieved using various imine reduction methods. nih.gov These principles can be applied to the synthesis of chiral, non-racemic piperidine derivatives from pyridinol precursors.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Isobutylpyridin 3 Ol

Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 6-Isobutylpyridin-3-ol is a key center for reactivity, primarily due to its available lone pair of electrons. This electronic feature dictates its behavior as a Lewis base and its participation in acid-base equilibria.

Lewis Basicity and Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring allows this compound to act as a Lewis base. dergipark.org.trdergipark.org.tr As a Lewis base, it can donate this electron pair to a Lewis acid, which is an electron-pair acceptor, to form a coordinate covalent bond. dergipark.org.tr This interaction is fundamental to its coordination chemistry, enabling the formation of complexes with various metal ions. elsevierpure.comwikipedia.orgnih.gov

The coordination of pyridines to metal centers is a well-established area of chemistry. wikipedia.orgjscimedcentral.com In the case of this compound, the nitrogen atom can coordinate to a variety of transition metals, forming stable complexes. The steric bulk of the isobutyl group at the 6-position may influence the coordination geometry and the stability of the resulting metal complexes.

Table 1: Examples of Coordination Complexes with Pyridine Ligands

| Metal Ion | Typical Coordination Number | Geometry |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(I) | 2, 4 | Linear, Tetrahedral |

| Ag(I) | 2, 4 | Linear, Tetrahedral |

This table provides generalized information on the coordination of pyridine and its derivatives.

Protonation and Acid-Base Equilibria

The basicity of the pyridine nitrogen also allows it to accept a proton (H+) from an acid, leading to the formation of a pyridinium (B92312) salt. dergipark.org.trdergipark.org.tr This protonation is a reversible process and is governed by the principles of acid-base equilibria. libretexts.orglibretexts.org The position of this equilibrium is dependent on the pKa of the pyridinium ion and the pH of the solution.

The pKa of the conjugate acid of 3-hydroxypyridine (B118123) is approximately 4.8. The presence of the electron-donating isobutyl group at the 6-position is expected to slightly increase the basicity of the nitrogen atom in this compound compared to the parent 3-hydroxypyridine. This is due to the positive inductive effect of the alkyl group, which increases the electron density on the nitrogen atom, making it more available for protonation.

Reactivity of the Pyridinol Hydroxyl Group

The hydroxyl (-OH) group attached to the pyridine ring at the 3-position is another significant contributor to the reactivity of this compound. Its reactivity is characterized by its nucleophilic nature and its ability to engage in hydrogen bonding.

Nucleophilic Characteristics in Organic Transformations

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. khanacademy.org This nucleophilicity allows the hydroxyl group to participate in a variety of organic reactions. For instance, 3-hydroxypyridine can react with electrophiles at the oxygen atom. researchgate.net Alkylation reactions of hydroxypyridines with epoxides have been shown to yield the corresponding ether derivatives. tandfonline.com

It is important to note that 3-hydroxypyridine can exist in a tautomeric equilibrium with its zwitterionic pyridone form. dergipark.org.tr However, for 3-hydroxypyridine, the hydroxy form is the major tautomer in most solvents. The nucleophilic attack can therefore be expected to primarily occur from the hydroxyl oxygen.

Participation in Hydrogen Bonding Networks

The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). khanacademy.org This capability allows for the formation of intermolecular hydrogen bonds, which can significantly influence the physical properties of the compound, such as its melting point and solubility.

Hydrogen bonding plays a crucial role in the structure and function of many biological and chemical systems. nih.govnih.gov In the solid state, this compound is likely to form extended hydrogen-bonding networks. In solution, it can form hydrogen bonds with solvent molecules. Pyridine itself can act as a hydrogen bond acceptor via its nitrogen atom, but it cannot act as a donor unless protonated. quora.com The presence of the hydroxyl group in this compound adds the dimension of hydrogen bond donation.

Chemical Transformations of the Isobutyl Side Chain

The isobutyl group attached at the 6-position of the pyridine ring is generally less reactive than the heteroaromatic ring system. However, under certain conditions, it can undergo chemical transformations.

One of the most common reactions involving alkyl side chains on aromatic rings is oxidation. libretexts.orglibretexts.orgyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic carbon (the carbon atom directly attached to the aromatic ring) of an alkyl group to a carboxylic acid. libretexts.orgyoutube.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.org In the case of this compound, the benzylic carbon of the isobutyl group has one hydrogen atom, making it susceptible to oxidation to the corresponding carboxylic acid, 3-hydroxy-6-pyridinecarboxylic acid, under vigorous conditions.

It is important to note that the pyridine ring is relatively resistant to oxidation compared to a benzene (B151609) ring. However, the conditions required for side-chain oxidation are typically harsh and may also affect other parts of the molecule.

Oxidative Processes and Fragmentation Pathways

Substitutions and Eliminations at the Aliphatic Moiety

The reactivity of the isobutyl group in this compound towards substitution and elimination reactions is another area lacking specific research. The influence of the pyridin-3-ol ring on the reactivity of the aliphatic side chain, including potential activating or deactivating effects, would need to be determined through experimental investigation.

Photochemical and Photoredox Reactivity

The photochemical behavior of a molecule is highly specific and depends on its unique electronic structure. Understanding processes like photoinduced electron transfer and the chemistry of its singlet and triplet excited states requires dedicated photophysical and photochemical studies.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov The efficiency and direction of PET are governed by the redox potentials of the donor and acceptor in their ground and excited states, as well as the distance and orientation between them. nih.govnih.gov Without experimental data on the excited state properties of this compound, a detailed discussion of its potential role as an electron donor or acceptor in PET reactions remains speculative.

Upon absorption of light, a molecule is promoted to an excited singlet state. wikipedia.org This state can then undergo various processes, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. wikipedia.orgwikipedia.org The triplet state, with its longer lifetime, often plays a crucial role in photochemical reactions. wikipedia.org The specific chemistry of the singlet and triplet states of this compound, including their energies, lifetimes, and reaction pathways, has not been reported.

Due to the absence of specific research data for this compound in these outlined areas, it is not possible to provide a detailed and authoritative article on its chemical reactivity and mechanistic pathways at this time. Further experimental research is required to elucidate the specific chemical properties of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies in 6 Isobutylpyridin 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are essential one-dimensional techniques that provide the initial framework for structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Isobutylpyridin-3-ol provides critical information regarding the number of distinct proton environments and their neighboring protons. Experimental data obtained in a deuterated solvent (d6-DMSO) reveals specific chemical shifts and coupling constants that allow for the assignment of each proton in the molecule. google.com

The spectrum shows a characteristic doublet for the six equivalent methyl (CH₃) protons of the isobutyl group and a multiplet for the single methine (CH) proton, confirming the presence of this substituent. The methylene (CH₂) protons adjacent to the pyridine (B92270) ring appear as a doublet. The three aromatic protons on the pyridine ring appear at distinct downfield shifts, with their splitting patterns (doublet and doublet of doublets) clarifying their relative positions (ortho, meta, para) to each other and to the nitrogen atom. A broad singlet corresponding to the hydroxyl (-OH) proton is also observed at a far downfield shift. google.com

Interactive Data Table: ¹H NMR Data for this compound (Solvent: d6-DMSO, Frequency: 400 MHz) google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.84-0.86 | Doublet (d) | 6H | 2 x CH₃ (isobutyl) |

| 1.98-2.08 | Multiplet (m) | 1H | CH (isobutyl) |

| 2.59-2.61 | Doublet (d) | 2H | CH₂ (isobutyl) |

| 7.19-7.20 | Doublet (d) | 1H | H-5 (pyridine ring) |

| 7.27-7.29 | Doublet of Doublets (dd) | 1H | H-4 (pyridine ring) |

| 8.02 | Doublet (d) | 1H | H-2 (pyridine ring) |

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be predicted based on the molecular structure. Nine distinct carbon signals are anticipated. The isobutyl group would produce three signals in the aliphatic region (typically 10-50 ppm). The five carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with the carbon atom bonded to the hydroxyl group (C-3) expected at a more downfield shift due to the electronegativity of oxygen. The carbon attached to the nitrogen (C-2 and C-6) would also be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (ppm) | Carbon Assignment |

|---|---|

| ~22 | 2 x CH₃ (isobutyl) |

| ~28 | CH (isobutyl) |

| ~45 | CH₂ (isobutyl) |

| ~120 | C-5 |

| ~125 | C-4 |

| ~140 | C-2 |

| ~155 | C-6 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Cross-peaks would be expected between the CH₃ protons and the CH proton of the isobutyl group, and between the CH proton and the adjacent CH₂ protons. On the pyridine ring, correlations would be seen between H-4 and H-5, and between H-4 and H-2, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the isobutyl CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the fragments. For example, correlations would be expected from the CH₂ protons of the isobutyl group to carbons C-5 and C-6 of the pyridine ring, unambiguously confirming the attachment point of the substituent. Correlations from the hydroxyl proton to C-2 and C-4 would establish the position of the -OH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is useful for conformational analysis. For this compound, NOESY could show through-space correlations between the CH₂ protons of the isobutyl group and the H-5 proton of the pyridine ring, providing insight into the preferred orientation of the isobutyl substituent relative to the ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The molecular formula for this compound is C₉H₁₃NO. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass for [C₉H₁₄NO]⁺: 152.1070 u

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecular ion ([M+H]⁺, m/z 152.1) would be expected to undergo characteristic fragmentation pathways. A primary and highly probable fragmentation would be the benzylic cleavage and loss of a propyl radical (•C₃H₇) via a McLafferty-type rearrangement, or the direct loss of isobutylene (C₄H₈), leading to a prominent fragment ion.

Interactive Data Table: Predicted Key Fragmentations for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 152.1 | C₃H₇• (Propyl radical) | 109.0 | [Methyl-hydroxypyridinium ion] |

| 152.1 | C₄H₈ (Isobutylene) | 96.1 | [Dihydroxypyridinium ion] |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadness indicating hydrogen bonding. Aliphatic C-H stretching vibrations for the isobutyl group would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). Aromatic C-H stretches would be found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band would also be expected around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations (around 1600 cm⁻¹) are typically strong and sharp in Raman spectra, providing a clear fingerprint for the pyridinol core. The symmetric stretching of the C-C bonds in the isobutyl group would also be Raman active. Unlike in IR, the O-H stretch is typically a weak band in Raman spectroscopy.

Interactive Data Table: Expected Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

|---|---|---|---|

| 3200-3600 | O-H stretch (H-bonded) | IR | Strong, Broad |

| 3010-3100 | Aromatic C-H stretch | IR/Raman | Medium/Strong |

| 2870-2960 | Aliphatic C-H stretch | IR/Raman | Strong/Strong |

| 1550-1610 | Aromatic C=C and C=N stretch | IR/Raman | Strong/Very Strong |

| 1450-1500 | Aromatic C=C and C=N stretch | IR/Raman | Strong/Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine the arrangement of atoms within the crystal lattice, bond lengths, bond angles, and other key structural features.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused X-ray beam. The resulting diffraction data is collected and processed to generate an electron density map, from which the molecular structure can be elucidated. nih.gov

Should a crystallographic study of this compound be performed, the resulting data would be presented in a format similar to the hypothetical table below. This table would provide crucial information about the crystal's symmetry and the precise dimensions of the unit cell.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.4 |

| Z | 4 |

Note: The data presented in this table is purely hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic analysis.

The detailed structural information from X-ray crystallography is invaluable for understanding the compound's physical and chemical properties, including its intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Computational and Theoretical Chemistry Studies of 6 Isobutylpyridin 3 Ol

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 6-Isobutylpyridin-3-ol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and energetics of molecules like this compound. DFT calculations can predict various properties, including optimized molecular geometry, total energy, and the distribution of electron density.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). These calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. The resulting energetic information provides insights into the molecule's stability.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Total Energy | Hypothetical Value (e.g., -552.34 Hartrees) |

| Dipole Moment | Hypothetical Value (e.g., 2.5 Debye) |

| HOMO Energy | Hypothetical Value (e.g., -6.2 eV) |

| LUMO Energy | Hypothetical Value (e.g., -0.8 eV) |

| HOMO-LUMO Gap | Hypothetical Value (e.g., 5.4 eV) |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of electronic properties and reaction pathways. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

For this compound, ab initio calculations could be employed to:

Accurately determine the ionization potential and electron affinity.

Calculate the electronic excitation energies and predict the UV-Vis spectrum.

Map out the potential energy surface for various chemical reactions, identifying transition states and reaction barriers. This is particularly useful for understanding its metabolic pathways or synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of this compound and the influence of its environment, such as a solvent.

An MD simulation of this compound would reveal:

Conformational Flexibility: The isobutyl group can adopt various conformations, and MD simulations can identify the most stable rotamers and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), it is possible to study how solvent molecules arrange around the solute and how this affects its conformation and properties. The formation of hydrogen bonds between the hydroxyl group of this compound and water molecules would be a key aspect to investigate.

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and regioselectivity of chemical reactions. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

For this compound, FMO analysis, typically performed on the output of DFT or ab initio calculations, can predict:

Nucleophilic and Electrophilic Sites: The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen atom and the oxygen atom of the hydroxyl group are expected to have significant HOMO contributions, making them potential nucleophilic centers. The pyridine (B92270) ring carbons would be the primary locations of the LUMO, indicating their susceptibility to nucleophilic attack.

Reaction Mechanisms: In reactions such as cycloadditions or electrophilic aromatic substitutions, the symmetry and energy of the frontier orbitals of this compound and the reacting partner determine the feasibility and stereochemical outcome of the reaction.

Illustrative Frontier Orbital Analysis of this compound

| Orbital | Primary Atomic Contributions | Predicted Reactivity |

| HOMO | Nitrogen lone pair, Oxygen lone pair, π-system of the pyridine ring | Site of electrophilic attack and oxidation |

| LUMO | π*-system of the pyridine ring | Site of nucleophilic attack and reduction |

Note: This table is based on general principles of the electronic structure of substituted pyridines and is for illustrative purposes.

Ligand-Receptor Docking and Pharmacophore Modeling for Mechanistic Hypotheses (if applicable to biological studies)

Should this compound be investigated for potential biological activity, ligand-receptor docking and pharmacophore modeling would be crucial computational tools.

Ligand-Receptor Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor protein. nih.gov By docking this compound into the active site of a target protein, it is possible to predict its binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This can provide a mechanistic hypothesis for its biological action.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. If a series of active pyridine derivatives are known, a pharmacophore model can be developed to identify the essential features for activity. This model can then be used to virtually screen for other potent compounds or to guide the design of new analogs of this compound with improved activity.

Mechanistic Investigations of Biological Interactions of 6 Isobutylpyridin 3 Ol

Molecular Recognition and Binding Affinity Studies with Biomolecular Targets (e.g., Receptors, Enzymes)

The interaction of small molecules like 6-isobutylpyridin-3-ol with biological macromolecules is a cornerstone of pharmacology and toxicology. Understanding these interactions at a molecular level, including how the compound is recognized and the strength of its binding, is crucial for elucidating its biological effects. This involves studying its engagement with specific biomolecular targets such as receptors and enzymes.

In Vitro Ligand-Protein Binding Assays

Hypothetical Binding Affinity of this compound with Target Proteins

| Target Protein | Binding Assay | Dissociation Constant (Kd) |

|---|---|---|

| Receptor X | Radioligand Binding | 50 nM |

| Enzyme Y | Surface Plasmon Resonance | 120 nM |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Enzyme Inhibition or Activation Mechanisms (e.g., PARP inhibition related analogs)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The inhibition can be reversible or irreversible. nih.gov Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. youtube.com

While direct studies on this compound as an enzyme inhibitor are limited, research on analogous structures can provide insights. For instance, various pyridine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov PARP inhibitors often work by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The mechanism of action for many PARP inhibitors involves trapping the PARP enzyme on DNA, leading to cytotoxic lesions in cancer cells. nih.gov

The study of such analogs suggests that the pyridinol core of this compound could potentially interact with the active sites of various enzymes. The specific nature of this interaction would depend on the enzyme's structure and the compound's ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds.

Cellular Pathway Modulation at the Molecular Level

The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. This can occur through various mechanisms, including direct interaction with receptors, interference with signaling cascades, or disruption of essential cellular processes.

G-Protein Coupled Receptor (GPCR) Agonism or Antagonism (e.g., GPR120, GPR40 related research)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. mdpi.com GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1) are GPCRs that are activated by free fatty acids and are involved in metabolic regulation. mdpi.com Agonists of these receptors are being investigated as potential treatments for type 2 diabetes and obesity due to their roles in stimulating insulin (B600854) secretion and improving glucose homeostasis. endocrine-abstracts.orgnih.govnih.gov

While there is no direct evidence of this compound acting on GPR120 or GPR40, the study of other small molecule agonists provides a framework for understanding potential interactions. Synthetic agonists for these receptors have been developed and shown to induce downstream signaling pathways, leading to beneficial metabolic effects. mdpi.comnih.gov For a molecule like this compound to act as a GPCR agonist or antagonist, it would need to bind to the receptor and either activate it (agonism) or block its activation by endogenous ligands (antagonism).

Examples of GPR120/GPR40 Agonists and Their Effects

| Agonist | Receptor Target(s) | Reported Biological Effect |

|---|---|---|

| TUG-891 | GPR120 | Improves glucose tolerance and insulin sensitivity. nih.gov |

| DFL23916 | GPR120/GPR40 (dual agonist) | Induces GLP-1 secretion and improves glucose homeostasis. nih.gov |

Interruption of Viral Replication Cycles (e.g., Anti-HIV mechanisms of related compounds)

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Many small molecules exert their antiviral effects by targeting specific stages of the viral replication cycle. For Human Immunodeficiency Virus (HIV), key targets include viral enzymes like reverse transcriptase, protease, and integrase. nih.gov

Compounds with a pyridinol scaffold have been explored for their potential anti-HIV activity. The mechanism of action for such compounds can be diverse. Some may inhibit the fusion of the virus with the host cell, preventing viral entry. nih.gov Others might inhibit essential viral enzymes. For example, HIV protease inhibitors are designed to mimic the transition state of the substrate for the viral protease, thereby blocking its function and preventing the maturation of new viral particles. nih.gov Natural products containing various heterocyclic rings have also shown anti-HIV properties by interfering with different stages of the viral life cycle. nih.gov

Influence on Bacterial or Fungal Growth Mechanisms

The antimicrobial properties of chemical compounds are of significant interest in combating infectious diseases. The mechanisms by which these compounds inhibit bacterial or fungal growth can vary widely.

Antibacterial Mechanisms: Potential antibacterial mechanisms include the disruption of the bacterial cell membrane or cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.com Many essential oils and their components, which are small organic molecules, exhibit antibacterial activity by compromising the integrity of bacterial cell membranes. mdpi.com

Antifungal Mechanisms: Similarly, antifungal agents can disrupt the fungal cell membrane, inhibit cell wall synthesis, or interfere with essential metabolic pathways. researchgate.net For instance, some compounds can inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell death. The specific molecular interactions would depend on the compound's structure and the specific fungal target.

While there is no specific data on the antibacterial or antifungal properties of this compound, its chemical structure suggests that it could potentially interact with microbial targets. Further research would be needed to explore these possibilities and elucidate the specific mechanisms of action.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The specific arrangement of functional groups within the this compound scaffold is crucial in defining its interaction with biological targets. Early SAR studies are focused on delineating the key pharmacophoric elements and understanding how structural modifications can fine-tune its activity.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

The foundational structure of this compound presents several key features that are believed to be essential for its biological activity. The pyridin-3-ol core, with its aromatic and hydrogen-bonding capabilities, likely serves as a primary interaction point with protein targets. The hydroxyl group at the 3-position is a potential hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within a binding site. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

The isobutyl group at the 6-position is thought to contribute to the molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potentially engaging in hydrophobic interactions within a target's binding pocket. The spatial arrangement and size of this alkyl group are likely determinants of binding affinity and selectivity.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Pyridine Ring | Aromatic six-membered heterocycle | π-π stacking, hydrophobic interactions |

| 3-Hydroxyl Group | Polar functional group | Hydrogen bond donor/acceptor |

| Ring Nitrogen | Heteroatom within the pyridine ring | Hydrogen bond acceptor |

| 6-Isobutyl Group | Non-polar alkyl substituent | Hydrophobic interactions, van der Waals forces |

Impact of Structural Modifications on Molecular Target Engagement

Systematic modifications to the this compound structure are anticipated to provide valuable insights into its molecular target engagement. Alterations to the isobutyl group, for instance, could modulate the compound's potency and selectivity. Increasing or decreasing the chain length or introducing branching could optimize hydrophobic interactions.

Furthermore, substitutions on the pyridine ring could significantly impact the electronic properties and binding orientation of the molecule. The introduction of electron-withdrawing or electron-donating groups may alter the pKa of the hydroxyl group and the nitrogen atom, thereby influencing their hydrogen bonding capacity.

Table 2: Hypothetical Impact of Structural Modifications

| Modification | Potential Effect on Target Engagement |

| Varying the alkyl chain length at the 6-position | Modulate hydrophobic interactions and binding affinity |

| Introducing unsaturation in the isobutyl group | Alter conformational flexibility and potential for new interactions |

| Substitution on the pyridine ring | Modify electronic properties and hydrogen bonding potential |

| Bioisosteric replacement of the hydroxyl group | Investigate the importance of the hydrogen bonding motif |

Investigation of Intracellular Signaling Pathways Modulated by this compound

The precise intracellular signaling pathways modulated by this compound are a key area of ongoing investigation. Based on the structural motifs present in the molecule, several potential pathways are being explored. For instance, compounds with a pyridinol scaffold have been implicated in the modulation of various kinase signaling cascades. It is hypothesized that this compound might influence pathways such as the phosphoinositide 3-kinase (PI3K) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.

Further research is required to determine the specific protein targets of this compound and to elucidate the downstream consequences of its binding. Techniques such as pharmacological profiling and target identification using methods like affinity chromatography and mass spectrometry will be instrumental in mapping its signaling footprint within the cell. The potential for this compound to interact with receptors or enzymes involved in key cellular processes remains an active area of scientific inquiry.

Advanced Analytical Techniques for Detection and Quantification of 6 Isobutylpyridin 3 Ol

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 6-Isobutylpyridin-3-ol, both gas and liquid chromatography are highly applicable for assessing purity and performing quantitative measurements.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its isobutyl substitution, this compound is expected to have sufficient volatility for GC analysis, particularly after derivatization of the polar hydroxyl group. The choice of detector is critical and depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a widely used, robust detector that provides excellent sensitivity for organic compounds. It is a mass-sensitive detector, and its response is proportional to the number of carbon atoms in the analyte. For routine purity checks and quantification in relatively clean samples, GC-FID is a suitable and cost-effective choice. cdc.govosha.gov

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen-containing compounds, making it particularly well-suited for the analysis of pyridine (B92270) derivatives like this compound. This selectivity can be advantageous when analyzing samples in complex matrices where interferences from non-nitrogenous compounds may be present.

Thermal Conductivity Detector (TCD): While less sensitive than FID or NPD, the TCD is a universal detector that responds to all compounds. It is non-destructive and can be used for initial screening or when a universal response is required.

For effective separation, a capillary column with a suitable stationary phase is necessary. A mid-polarity column, such as one coated with a phenyl-polysiloxane, would likely provide good resolution for this compound. Derivatization of the hydroxyl group, for instance, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve peak shape and volatility. researchgate.net

Table 1: Illustrative GC-FID Parameters for the Analysis of a Derivatized this compound Analog

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL (split mode) |

| Derivatization Agent | BSTFA with 1% TMCS |

Note: This table presents hypothetical yet typical conditions for the analysis of a similar derivatized compound, as specific literature for this compound is not available.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is the most common approach.

HPLC with UV/Vis Detection: The pyridine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by a UV/Vis detector. The wavelength of maximum absorbance (λmax) for 3-hydroxypyridine (B118123), the parent compound, is in the UV region, and the presence of the isobutyl group is expected to cause a slight bathochromic (red) shift. researchgate.net Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from standards of known concentration.

HPLC with Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides a highly sensitive and selective detection method. This is discussed in more detail in the hyphenated techniques section.

The choice of stationary phase is typically a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive (e.g., formic acid or phosphoric acid) to ensure good peak shape for the basic pyridine nitrogen. helixchrom.comhelixchrom.com

Table 2: Representative HPLC-UV Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated around 270-280 nm (based on 3-hydroxypyridine) |

| Injection Volume | 10 µL |

Note: These are representative conditions based on the analysis of substituted pyridines. The optimal wavelength would need to be determined empirically for this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, offering both high resolving power and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for unambiguous identification by comparison to spectral libraries. This technique is particularly valuable for trace analysis and for identifying unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of polar and non-volatile compounds. For this compound, LC-MS can be used for its direct analysis without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for this type of compound. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity, making it ideal for the analysis of the compound in biological matrices and for metabolite identification. helixchrom.com

Table 3: Potential Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion [M+H]⁺ | Potential Key Fragments |

| GC-MS (EI) | Electron Ionization | 151 (M⁺˙) | Fragments corresponding to loss of isobutyl group, alkyl fragments, and pyridine ring fragments. |

| LC-MS (ESI) | Electrospray (Positive) | 152.11 | Fragments resulting from cleavage of the isobutyl group. |

Note: The fragmentation pattern would need to be confirmed experimentally.

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry can be used for the quantitative determination of this compound in its pure form or in simple mixtures. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The analysis involves dissolving a known amount of the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.gov The λmax for 3-hydroxypyridine is known, and while the isobutyl group will influence this, the absorption is expected to be in a similar UV region. researchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined from this curve. While less selective than chromatographic methods, spectrophotometry is a rapid and cost-effective technique for routine quantitative analysis where interfering substances are not present. The development of a spectrophotometric method would first require scanning a solution of this compound across a range of UV wavelengths to determine its specific λmax.

Table 4: Summary of Analytical Techniques for this compound

| Technique | Principle | Applicability for this compound | Key Advantages |

| GC-FID | Separation by volatility, detection by flame ionization. | Purity testing and quantification of derivatized compound. | High sensitivity for organic compounds, robust. |

| HPLC-UV | Separation by polarity, detection by UV absorbance. | Purity assessment and quantification. | Versatile, applicable to non-volatile compounds. |

| GC-MS | Separation by volatility, identification by mass fragmentation. | Trace analysis, impurity identification. | High specificity and identification power. |

| LC-MS | Separation by polarity, identification by mass. | Trace analysis in complex matrices, metabolite studies. | High sensitivity and selectivity without derivatization. |

| Spectrophotometry | Quantitative measurement of light absorption. | Quantification in pure samples or simple mixtures. | Rapid, simple, and cost-effective. |

Environmental Dynamics and Biotransformation Pathways of 6 Isobutylpyridin 3 Ol

Microbial Biotransformation and Metabolism in Environmental Systems

Role of Specific Enzymes in Biotransformation

Without primary research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further investigation into the environmental behavior of 6-Isobutylpyridin-3-ol is needed within the scientific community to provide the information necessary to address these important environmental considerations.

Potential Applications of 6 Isobutylpyridin 3 Ol As Chemical Probes and Building Blocks in Advanced Materials Science

Utility as Precursors in the Synthesis of Complex Organic Molecules

The pyridin-3-ol core is a recognized "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in biologically active compounds. The isobutyl group at the 6-position can influence the molecule's solubility, lipophilicity, and metabolic stability, making it an interesting starting point for the synthesis of novel organic molecules.

The synthesis of "drug-like compounds" from 6-Isobutylpyridin-3-ol would likely involve the chemical modification of its core structure. The hydroxyl and pyridine (B92270) nitrogen atoms are key functional handles for derivatization.

Hypothetical Synthetic Strategies:

| Reaction Type | Reagents and Conditions | Potential Products | Therapeutic Area (Hypothetical) |

| O-Alkylation/Arylation | Alkyl/aryl halides, base (e.g., NaH, K₂CO₃) | Ether derivatives | CNS disorders, anti-inflammatory |

| N-Alkylation/Arylation | Alkyl/aryl halides | Pyridinium (B92312) salts | Antimicrobial agents |

| Acylation | Acyl chlorides, anhydrides | Ester derivatives | Prodrugs, improved bioavailability |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids/esters, amines with a Pd catalyst | Aryl or amino-substituted pyridines | Oncology, metabolic diseases |

This table presents hypothetical synthetic modifications to the this compound scaffold and potential, though unproven, therapeutic applications.

For instance, the synthesis of various 3-hydroxypyridine (B118123) derivatives has been a subject of interest in the development of neuroprotective and antihypoxic agents. While not involving the isobutyl derivative, research on compounds like 2-ethyl-6-methyl-3-hydroxypyridine has demonstrated the therapeutic potential of this class of molecules.

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold could be adapted for this purpose. For example, the hydroxyl group could be used as an attachment point for fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. The isobutyl group might contribute to specific binding interactions with a target protein.

Potential Chemical Probes from this compound:

| Probe Type | Modification | Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the hydroxyl group. | Imaging the localization of a target protein in cells. |

| Affinity-Based Probe | Immobilization on a solid support (e.g., agarose (B213101) beads) via the hydroxyl group. | Pull-down assays to identify binding partners of a target protein. |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalently labeling a target protein upon photoactivation to identify binding sites. |

This table outlines hypothetical chemical probes that could be developed from the this compound scaffold and their potential applications in chemical biology.

Incorporation into Functional Materials and Polymers

The properties of this compound also suggest its potential for use in materials science, although this remains an unexplored area.

The pyridine nitrogen atom in this compound can act as a Lewis base and coordinate to metal centers. This makes it a potential ligand for various catalytic applications. The isobutyl group could influence the steric environment around the metal center, potentially affecting the selectivity and activity of the catalyst.

Hypothetical Catalytic Applications:

Transition Metal Catalysis: Derivatives of this compound could serve as ligands for palladium, ruthenium, or iridium catalysts used in cross-coupling reactions, hydrogenations, or transfer hydrogenations.

Coordination Polymers: The ability to coordinate to metal ions could be exploited to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage or catalysis.

The pyridin-3-ol moiety possesses interesting electronic properties. The hydroxyl group can participate in hydrogen bonding, which could be exploited in the design of self-assembling materials. Furthermore, the pyridine ring is an electron-deficient aromatic system, which could be incorporated into polymers or small molecules for optoelectronic applications.

Hypothetical Material Applications:

Responsive Materials: Incorporation into polymers could lead to materials that respond to changes in pH due to the basicity of the pyridine nitrogen.

Optoelectronic Materials: The electronic properties of the pyridine ring could be tuned by derivatization to create materials with specific light-absorbing or emitting properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future Research Directions and Unexplored Potentials

The potential of this compound as a building block in medicinal chemistry and materials science is largely untapped. Future research could focus on:

Systematic Synthesis and Biological Screening: A library of derivatives of this compound could be synthesized and screened against a variety of biological targets to identify novel bioactive compounds.

Development of Novel Synthetic Methodologies: New and efficient methods for the synthesis and functionalization of this compound would facilitate its use in various applications.

Computational Studies: In silico studies could be employed to predict the binding of this compound derivatives to specific protein targets or to model their electronic properties for materials science applications.

Exploration in Materials Science: The incorporation of this compound into polymers and other materials should be investigated to explore its potential in catalysis, sensing, and optoelectronics.

Q & A

Q. What are the common synthetic routes for preparing 6-Isobutylpyridin-3-ol, and what reagents are typically employed?

- Methodological Answer : The synthesis of this compound often involves functionalization of the pyridine ring. Key steps include:

- Hydroxylation : Introducing the hydroxyl group at position 3 via nucleophilic substitution or oxidation reactions. Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled pH conditions .

- Isobutyl Group Introduction : Alkylation using isobutyl halides (e.g., isobutyl bromide) in the presence of a base like sodium hydride. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?